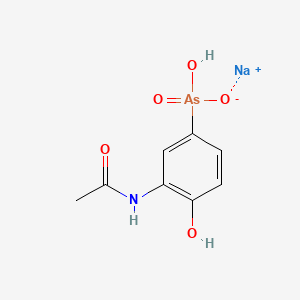
Acetarsol sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetarsol sodium involves the reaction of 4-hydroxyacetanilide with arsenic acid. The reaction typically occurs under acidic conditions, leading to the formation of (3-Acetamido-4-hydroxyphenyl)arsonic acid, which is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Acetarsol sodium undergoes several types of chemical reactions, including:
Oxidation: The arsenic atom in this compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form arsine derivatives.
Substitution: The hydroxyl and acetamido groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, including halides and amines, can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Arsine derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Acetarsol sodium has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Biology: Studied for its effects on protozoan and helminth infections.
Medicine: Historically used to treat infections such as syphilis, amoebiasis, and trypanosomiasis.
Industry: Utilized in the production of other pharmaceuticals and as a research chemical.
Wirkmechanismus
The exact mechanism of action of acetarsol sodium is not fully understood. it is believed to bind to protein-containing sulfhydryl groups in the infective microorganism, forming lethal arsenic-sulfur bonds. This binding impairs the function of essential proteins, ultimately leading to the death of the microorganism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arsthinol: Another arsenical compound with similar antiprotozoal properties.
Melarsoprol: Used to treat trypanosomiasis, it also contains arsenic but has a different structure and mechanism of action.
Carbarsone: An arsenical compound used to treat amoebiasis.
Uniqueness
Acetarsol sodium is unique due to its specific structure, which allows it to form stable arsenic-sulfur bonds with proteins in microorganisms. This property makes it particularly effective against certain protozoan and helminth infections .
Eigenschaften
CAS-Nummer |
5892-48-8 |
|---|---|
Molekularformel |
C8H9AsNNaO5 |
Molekulargewicht |
297.07 g/mol |
IUPAC-Name |
sodium;(3-acetamido-4-hydroxyphenyl)-hydroxyarsinate |
InChI |
InChI=1S/C8H10AsNO5.Na/c1-5(11)10-7-4-6(9(13,14)15)2-3-8(7)12;/h2-4,12H,1H3,(H,10,11)(H2,13,14,15);/q;+1/p-1 |
InChI-Schlüssel |
UYQUMYMLNDDPIP-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)NC1=C(C=CC(=C1)[As](=O)(O)[O-])O.[Na+] |
Verwandte CAS-Nummern |
97-44-9 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)


![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)


![1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14639858.png)




![Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl-](/img/structure/B14639880.png)
![4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14639881.png)

